molecular formula C17H12BrNO3 B14738257 3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid CAS No. 6296-23-7

3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid

Katalognummer: B14738257
CAS-Nummer: 6296-23-7
Molekulargewicht: 358.2 g/mol
InChI-Schlüssel: WPHKDSMPONFTIF-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid is an organic compound that features a fluorenyl group substituted with a bromine atom and a carbamoyl group attached to a prop-2-enoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid typically involves the following steps:

    Carbamoylation: The carbamoyl group is introduced by reacting the brominated fluorenyl compound with isocyanates or carbamoyl chlorides.

    Coupling with Prop-2-enoic Acid: The final step involves coupling the carbamoylated fluorenyl compound with prop-2-enoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenyl alcohols.

    Substitution: Formation of substituted fluorenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamoyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(9-Oxofluoren-2-yl)carbamoyl]prop-2-enoic acid
  • 3-[(9-Bromo-9H-fluoren-2-yl)carbamoyl]prop-2-enoic acid

Uniqueness

3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid is unique due to the specific position of the bromine atom on the fluorenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

6296-23-7

Molekularformel

C17H12BrNO3

Molekulargewicht

358.2 g/mol

IUPAC-Name

(E)-4-[(7-bromo-9H-fluoren-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H12BrNO3/c18-12-1-3-14-10(8-12)7-11-9-13(2-4-15(11)14)19-16(20)5-6-17(21)22/h1-6,8-9H,7H2,(H,19,20)(H,21,22)/b6-5+

InChI-Schlüssel

WPHKDSMPONFTIF-AATRIKPKSA-N

Isomerische SMILES

C1C2=C(C=CC(=C2)NC(=O)/C=C/C(=O)O)C3=C1C=C(C=C3)Br

Kanonische SMILES

C1C2=C(C=CC(=C2)NC(=O)C=CC(=O)O)C3=C1C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.